Cas no 127684-08-6 (7-Keto Cholesterol-d)

7-Keto Cholesterol-d 化学的及び物理的性質
名前と識別子
-
- 7-Keto Cholesterol-d7
- 7-KETOCHOLESTEROL-25,26,26,26,27,27,27-D7
- 3ß-hydroxy-5-cholestene-7-one-d7
- 3?-hydroxy-5-cholestene-7-one-d7
- (3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
- 3-HYDROXY-5-CHOLESTENE-7-ONE-D7
- SC 4722-d7
- 7-Oxocholesterol-d7
- Cholest-5-en-3-ol-7-one-d7
- 3-Hydroxycholest-5-en-7-one-d7
- (3)-3-Hydroxycholest-5-en-7-one-d7
- 3b-hydroxy-5-cholestene-7-one(d7)
- 3b-Hydroxycholest-5-en-7-one(d7)
- 5-cholesten-3 b-ol-7-one(d7)
- 7-oxo-5-Cholesten-3b-ol-7-one(d7)
- 7-Oxocholesterol(d7)
- 7-Keto Cholesterol-d
- 3b-hydroxy-5-cholestene-7-one(d7); 7-Oxocholesterol(d7); 7-oxo-5-Cholesten-3b-ol-7-one(d7); 5-cholesten-3 b-ol-7-one(d7); 3b-Hydroxycholest-5-en-7-one(d7)
- CS-0202285
- HY-113342S
- CFA68408
- PD085448
- 127684-08-6
- 7-Ketocholesterol-d7
- (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
- SCHEMBL26641652
- LMST01010005
- 7-oxo-cholest-5-en-3beta-ol(d7)
- DB-296788
- F91071
- J-005525
-
- インチ: InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D
- InChIKey: YIKKMWSQVKJCOP-KVZGVLACSA-N
- ほほえんだ: C([2H])([2H])([2H])C([2H])(C([2H])([2H])[2H])CCC[C@@H](C)[C@H]1CC[C@H]2[C@H]3[C@H](CC[C@]12C)[C@@]4(C)CC[C@@H](CC4=CC3=O)O
計算された属性
- せいみつぶんしりょう: 407.37800
- どういたいしつりょう: 407.378067864g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 663
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 7.5
じっけんとくせい
- ゆうかいてん: 166-168°C
- PSA: 37.30000
- LogP: 6.56770
7-Keto Cholesterol-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-207177-1mg |
7-Ketocholesterol-d7, |
127684-08-6 | 1mg |
¥2016.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40000-5mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 99% | 5mg |
¥19828.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40000-1mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 99% | 1mg |
¥1758.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130197-1mg |
7-Keto Cholesterol-d |
127684-08-6 | >99% | 1mg |
¥3433.90 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-207177-1 mg |
7-Ketocholesterol-d7, |
127684-08-6 | 1mg |
¥2,016.00 | 2023-07-10 | ||
MedChemExpress | HY-113342S-1mg |
7-Keto Cholesterol-d |
127684-08-6 | 1mg |
¥4450 | 2024-05-25 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130197-5mg |
7-Keto Cholesterol-d |
127684-08-6 | >99% | 5mg |
¥15197.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130197-10mg |
7-Keto Cholesterol-d |
127684-08-6 | >99% | 10mg |
¥26946.90 | 2023-09-02 | |
eNovation Chemicals LLC | Y1242781-1mg |
7-KETOCHOLESTEROL-25,26,26,26,27,27,27-D7 |
127684-08-6 | 99%D | 1mg |
$715 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40000-10mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 99% | 10mg |
¥14008.0 | 2023-09-07 |
7-Keto Cholesterol-d 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
7-Keto Cholesterol-dに関する追加情報
7-Keto Cholesterol-d: A Comprehensive Overview in the Context of Modern Research
7-Keto Cholesterol-d, a derivative of cholesterol, is a compound of significant interest in the field of biochemical research and pharmaceutical development. With a CAS number of 127684-08-6, this molecule has garnered attention due to its unique structural properties and potential biological activities. The compound's name, particularly the keyword 7-Keto Cholesterol-d, suggests its derivation from cholesterol with specific modifications that may confer distinct functionalities. This introduction aims to provide a detailed exploration of 7-Keto Cholesterol-d, integrating insights from the latest research findings to highlight its relevance and applications.
The structural uniqueness of 7-Keto Cholesterol-d lies in its modified form, which distinguishes it from other cholesterol derivatives. Cholesterol, a well-known sterol, plays a crucial role in cell membrane structure and serves as a precursor for various bioactive molecules. The introduction of a keto group at the 7-position and the specific designation "d" likely imply the presence of a double bond in a particular configuration, possibly affecting its metabolic pathways and interactions with biological targets. Such structural modifications often lead to altered pharmacokinetic profiles and novel therapeutic potentials.
Recent studies have begun to unravel the biological significance of 7-Keto Cholesterol-d. Research indicates that this compound may exhibit properties similar to those of other oxysterols, which are known for their involvement in various physiological processes, including cholesterol homeostasis, inflammation regulation, and cellular signaling. For instance, studies have suggested that certain oxysterols can modulate lipid metabolism by interacting with nuclear receptors like the liver X receptors (LXR) and peroxisome proliferator-activated receptors (PPAR). The unique structure of 7-Keto Cholesterol-d may render it particularly effective in these interactions, potentially opening new avenues for treating metabolic disorders.
The keyword CAS no127684-08-6 provides a unique identifier for this compound, facilitating precise referencing in scientific literature and industrial applications. This CAS number is essential for researchers who need to ensure the purity and consistency of their experimental materials. The compound's availability through standardized channels ensures that scientists can conduct reproducible experiments and validate findings across different laboratories. This reliability is crucial for advancing research in areas such as drug discovery and biomarker development.
In the context of drug development, 7-Keto Cholesterol-d holds promise as a lead compound or an intermediate in synthesizing novel therapeutic agents. Its structural features may allow it to serve as a scaffold for designing molecules with enhanced bioavailability or targeted action. For example, researchers are exploring how modifications at the 7-position can influence the compound's binding affinity to specific enzymes or receptors involved in disease pathways. Such targeted interventions could lead to more effective treatments with fewer side effects.
The "d" designation in the name 7-Keto Cholesterol-d suggests a specific stereochemical configuration, which is critical in determining the compound's biological activity. Stereoisomers often exhibit different pharmacological properties due to their distinct spatial arrangements. Understanding these differences is essential for optimizing drug design and ensuring therapeutic efficacy. Advanced spectroscopic techniques and computational methods are employed to elucidate the stereochemistry of 7-Keto Cholesterol-d, providing insights into its potential interactions with biological systems.
Current research is also investigating the role of 7-Keto Cholesterol-d in modulating immune responses. Oxysterols have been shown to influence immune cell function by acting on receptors like LXRα and PPARγ. These receptors are involved in regulating inflammation and immune tolerance, making oxysterols attractive candidates for developing immunomodulatory therapies. The unique properties of 7-Keto Cholesterol-d may offer advantages over existing immunomodulators by providing more selective or potent effects.
The synthesis of 7-Keto Cholesterol-d presents both challenges and opportunities for chemists. Developing efficient synthetic routes that preserve the desired stereochemistry while maintaining high yields is crucial for practical applications. Researchers are leveraging modern synthetic methodologies, including asymmetric catalysis and biocatalysis, to achieve these goals. These approaches not only improve production efficiency but also reduce environmental impact by minimizing waste generation.
The potential applications of 7-Keto Cholesterol-d extend beyond pharmaceuticals into nutraceuticals and cosmetics. Its ability to influence lipid metabolism and cellular signaling makes it a candidate for supplements aimed at improving cardiovascular health or managing metabolic syndromes. Additionally, its effects on skin health have been explored, suggesting possible uses in anti-aging formulations or treatments for skin disorders.
In conclusion, 7-Keto Cholesterol-d represents a fascinating molecule with significant implications for biochemical research and therapeutic development. Its unique structure, identified by the CAS number CAS no127684-08-6, positions it as a valuable tool for studying cholesterol metabolism and exploring new drug targets. As research continues to uncover its biological activities and mechanisms of action, 7-Keto Cholesterol-d is poised to play an important role in addressing some of today's most pressing health challenges.
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